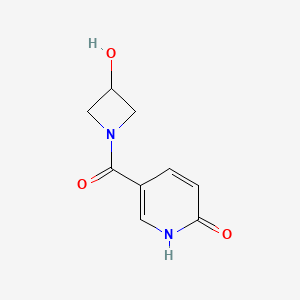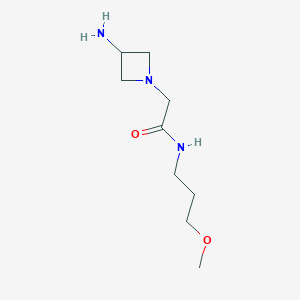![molecular formula C8H10ClNOS B1489129 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1343152-12-4](/img/structure/B1489129.png)
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
Übersicht
Beschreibung
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol, or 5-chloro-2-methylthioazetidine-3-ol (CTAOL), is an organic compound belonging to the class of azetidine-3-ols. It is a synthetic compound that has been found to have biological activity, including in the treatment of certain diseases. CTAOL has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research has explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidinones, for their pharmacological activities. Microwave-assisted synthesis methods have been employed for rapid and efficient preparation, showing potential in antibacterial and antifungal screenings against various pathogens (Mistry & Desai, 2006).
Antimicrobial Activities
Azetidinone derivatives have been synthesized and characterized for their antimicrobial efficacy. These compounds demonstrated promising antibacterial activities against bacterial strains, highlighting their potential as novel antimicrobial agents (Chopde, Meshram, & Pagadala, 2012). Another study focused on benzimidazole derivatives synthesized as azetidin-2-ones, which were screened for antimicrobial activity, showing potential as antimicrobial agents (Ansari & Lal, 2009).
Anti-inflammatory and Neuroprotective Applications
Indolyl azetidinones have been prepared and tested for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential application in treating inflammation-related disorders (Kalsi, Shrimali, Bhalla, & Barthwal, 1990). Additionally, T-817MA, a neuroprotective agent, has shown promise in preventing neurotoxicity induced by specific toxins in mice models, suggesting its utility in treating neurodegenerative diseases like Parkinson's disease (Kawasaki, Ago, Kitao, Nashida, Takagi, Takuma, & Matsuda, 2008).
Antidepressant and Nootropic Agents
Schiff's bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for potential antidepressant and nootropic effects. Compounds exhibited dose-dependent activities, underlining the 2-azetidinone framework's potential as a central nervous system (CNS) active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticancer Potential
Discovery and structure-activity relationship studies of certain azetidinone derivatives have identified them as novel apoptosis inducers, showing activity against various cancer cell lines. This suggests their potential use as anticancer agents (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTQDJWVKYLZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)

![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)




